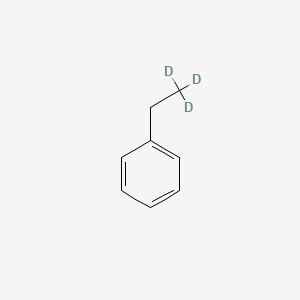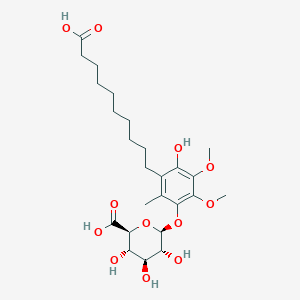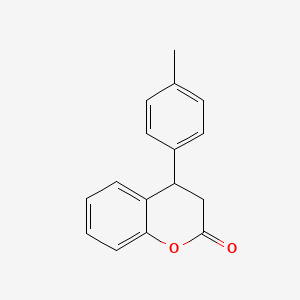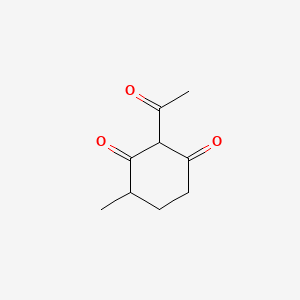
2-Acetyl-4-methylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-methylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexane, featuring both acetyl and methyl groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the Robinson annulation reaction, where 2-methylcyclohexane-1,3-dione reacts with methyl vinyl ketone in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Enzymatic catalysis, such as using lipase from porcine pancreas, has been explored for its environmentally friendly nature and high specificity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Acetyl-4-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can act as a substrate for enzymes like lipase, facilitating reactions such as Michael addition and aldol condensation. These interactions are crucial for the compound’s role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylcyclohexane-1,3-dione
- 2-Acetylcyclohexane-1,3-dione
- 4-Methylcyclohexane-1,3-dione
Uniqueness
2-Acetyl-4-methylcyclohexane-1,3-dione is unique due to the presence of both acetyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-acetyl-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h5,8H,3-4H2,1-2H3 |
Clé InChI |
MMPTYALDYQTEML-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)



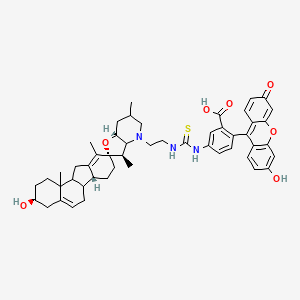
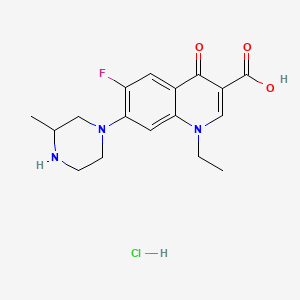
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)

